Cas no 27240-44-4 (Methyl 2-amino-3,3,3-trifluoropropanoate)
Methyl 2-amino-3,3,3-trifluoropropanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-amino-3,3,3-trifluoropropanoate
- 3,3,3-TRIFLUOROALANINE METHYL ESTER HYDROCHLORIDE
- METHYL 3,3,3-TRIFLUOROALANINATE
- 3,3,3-Trifluor-alanin-methylester
- 3,3,3-Trifluoroalaninmethylester
- Methyl 3,3,3-trifluoroalaninate hydrochloride
- 3,3,3-Trifluoro-DL-alanine methyl ester hydrochloride
- Dl-3,3,3-Trifluoroalanine,MethylEster,HclSalt
- Methyl2-amino-3,3,3-trifluoropropanoatehydrochloride
- dl-3,3,3-TrifluoroAlanineMethylesterHydrochloride
- PD197210
- SCHEMBL8777192
- methyl 2-amino-3, 3, 3-trifluoropropanoate
- AKOS005259181
- EN300-214165
- trifluoro-o-methylalanine
- A818970
- MPSBBPUJPYCDGC-UHFFFAOYSA-N
- methyl2-amino-3,3,3-trifluoropropanoate
- 27240-44-4
- DTXSID30564443
-
- MDL: MFCD08447623
- Inchi: 1S/C4H6F3NO2/c1-10-3(9)2(8)4(5,6)7/h2H,8H2,1H3
- InChI Key: MPSBBPUJPYCDGC-UHFFFAOYSA-N
- SMILES: FC(C(C(=O)OC)N)(F)F
Computed Properties
- Exact Mass: 157.03500
- Monoisotopic Mass: 157.03506292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Melting Point: 168-170°C
- PSA: 52.32000
- LogP: 0.74930
Methyl 2-amino-3,3,3-trifluoropropanoate Security Information
- Hazard Statement: Toxic
- Hazard Category Code: 36
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
Methyl 2-amino-3,3,3-trifluoropropanoate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Methyl 2-amino-3,3,3-trifluoropropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM574593-1g |
Alanine,3,3,3-trifluoro-,methyl ester |
27240-44-4 | 95%+ | 1g |
$980 | 2022-06-11 | |
| Chemenu | CM574593-5g |
Alanine,3,3,3-trifluoro-,methyl ester |
27240-44-4 | 95%+ | 5g |
$2940 | 2022-06-11 | |
| Enamine | EN300-214165-1g |
methyl 2-amino-3,3,3-trifluoropropanoate |
27240-44-4 | 1g |
$143.0 | 2023-09-16 | ||
| Enamine | EN300-214165-5g |
methyl 2-amino-3,3,3-trifluoropropanoate |
27240-44-4 | 5g |
$445.0 | 2023-09-16 | ||
| Enamine | EN300-214165-10g |
methyl 2-amino-3,3,3-trifluoropropanoate |
27240-44-4 | 10g |
$823.0 | 2023-09-16 | ||
| Enamine | EN300-214165-0.05g |
methyl 2-amino-3,3,3-trifluoropropanoate |
27240-44-4 | 0.05g |
$120.0 | 2023-09-16 | ||
| Enamine | EN300-214165-0.1g |
methyl 2-amino-3,3,3-trifluoropropanoate |
27240-44-4 | 0.1g |
$126.0 | 2023-09-16 | ||
| Enamine | EN300-214165-0.25g |
methyl 2-amino-3,3,3-trifluoropropanoate |
27240-44-4 | 0.25g |
$131.0 | 2023-09-16 | ||
| Enamine | EN300-214165-0.5g |
methyl 2-amino-3,3,3-trifluoropropanoate |
27240-44-4 | 0.5g |
$138.0 | 2023-09-16 | ||
| Enamine | EN300-214165-1.0g |
methyl 2-amino-3,3,3-trifluoropropanoate |
27240-44-4 | 1g |
$143.0 | 2023-05-23 |
Methyl 2-amino-3,3,3-trifluoropropanoate Suppliers
Methyl 2-amino-3,3,3-trifluoropropanoate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Additional information on Methyl 2-amino-3,3,3-trifluoropropanoate
Methyl 2-amino-3,3,3-trifluoropropanoate (CAS No. 27240-44-4): A Comprehensive Overview
Methyl 2-amino-3,3,3-trifluoropropanoate (CAS No. 27240-44-4) is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology due to its unique structural and functional properties. This compound, characterized by its trifluoromethyl group and amino functionality, exhibits a range of applications that span from drug development to material science. The introduction will delve into the chemical properties, synthesis methods, and recent advancements in the utilization of this compound.
The molecular structure of Methyl 2-amino-3,3,3-trifluoropropanoate consists of a three-carbon chain with a trifluoromethyl group attached to the third carbon and an amino group at the second carbon. This arrangement imparts distinct electronic and steric effects that make it a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group enhances the metabolic stability of molecules containing this moiety, which is particularly beneficial in the development of bioactive compounds that require prolonged half-lives in vivo.
One of the most compelling aspects of Methyl 2-amino-3,3,3-trifluoropropanoate is its role as a precursor in the synthesis of various pharmaceutical agents. Researchers have leveraged its structural features to develop novel compounds with enhanced pharmacological properties. For instance, fluorinated amino acids are increasingly being explored as building blocks for antiviral and anticancer drugs due to their ability to improve binding affinity and resistance to enzymatic degradation. Recent studies have highlighted its utility in constructing protease inhibitors, which are crucial for treating chronic diseases such as HIV and hepatitis.
The synthesis of Methyl 2-amino-3,3,3-trifluoropropanoate typically involves multi-step reactions that require careful control of reaction conditions. One common method involves the condensation of acetyl chloride with trifluoroacetic acid followed by reduction and esterification steps. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing the environmental impact associated with traditional methods. The use of palladium-catalyzed cross-coupling reactions has also been explored as a means to introduce additional functional groups while maintaining high yields.
In recent years, the applications of Methyl 2-amino-3,3,3-trifluoropropanoate have expanded beyond pharmaceuticals into other areas such as agrochemicals and specialty materials. Its incorporation into pesticide formulations has shown promising results in improving their efficacy while reducing toxicity to non-target organisms. Additionally, the compound's ability to act as a ligand in coordination chemistry has led to its use in designing metal-organic frameworks (MOFs) with tailored properties for gas storage and separation applications.
The biotechnological potential of Methyl 2-amino-3,3,3-trifluoropropanoate has also been explored in enzyme engineering. By modifying enzymes with fluorinated amino acids derived from this compound, researchers have been able to enhance their stability and catalytic activity under extreme conditions. This approach holds promise for industrial biocatalysis, where robust enzymes are essential for large-scale production processes.
Economic considerations play a significant role in the industrial production of Methyl 2-amino-3,3,3-trifluoropropanoate. The cost-effectiveness of synthetic routes is crucial for ensuring that downstream applications remain economically viable. Recent innovations in continuous flow chemistry have provided new opportunities for scaling up production while maintaining high purity standards. These advancements are particularly important as demand for fluorinated compounds grows due to their perceived advantages over traditional hydrocarbon-based alternatives.
The regulatory landscape surrounding the use of Methyl 2-amino-3,3,3-trifluoropropanoate is another critical factor that influences its adoption in various industries. Compliance with safety and environmental regulations is essential for manufacturers and users alike. Fortunately, due to its non-toxic nature and lack of hazardous properties under normal conditions (CAS No. 27240-44-4), it has been classified as a low-risk compound by regulatory bodies worldwide.
In conclusion,Methyl 2-amino-3,3,3-trifluoropropanoate represents a versatile and valuable compound with diverse applications across multiple industries. Its unique structural features make it an indispensable tool for synthetic chemists working on next-generation pharmaceuticals and advanced materials. As research continues to uncover new uses for this compound (CAS No. 27240-44-4), its importance is likely to grow further solidifying its place as a cornerstone molecule in modern chemistry.
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